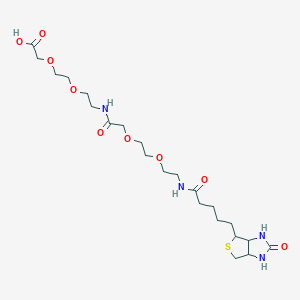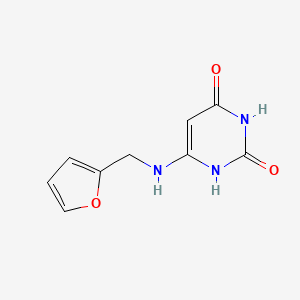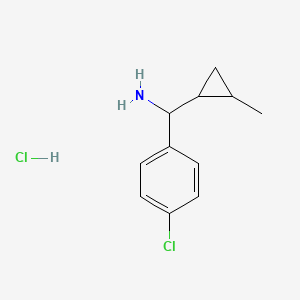
(4-Chlorophenyl)(2-methylcyclopropyl)methanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl and cyclopropyl rings, the chlorine atom, and the methyl group. The presence of the nitrogen atom in the methanamine group could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The chlorine atom on the phenyl ring could be substituted with other groups in a nucleophilic aromatic substitution reaction. The cyclopropyl ring could potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the phenyl and cyclopropyl rings, the chlorine atom, and the methyl group. The compound is likely to be a solid at room temperature, given that it’s a hydrochloride salt .Scientific Research Applications
Improved Industrial Synthesis Methods
A novel industrial synthesis method has been developed for antidepressant sertraline hydrochloride, showcasing an advantageous approach over previously reported processes. This method utilizes N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, highlighting a stable and environmentally friendly pathway to achieve high purity pharmaceutical ingredients (Krisztina Vukics et al., 2002).
Chemical Synthesis and Reaction Studies
Research on cyclopropenone oximes has led to the preparation of various cyclopropenone oxime hydrochlorides with significant yields. These compounds have shown to react with alkyl and aryl isocyanates, producing 1:2 addition products like 4,6-diazaspiro[2.3]hexenones, demonstrating their potential in creating new chemical entities with moderate yields (H. Yoshida et al., 1988).
Synthesis of Ketamine Derivatives
In the realm of anesthetic agents, research on the synthesis of ketamine derivatives has shown the ability to create new compounds through Mannich reactions. This includes the development of novel derivatives that may have therapeutic applications, expanding the potential of ketamine in medical science (Syed Muzzammil Masaud et al., 2022).
Chemical Process Improvement
The synthesis of (4-Chlorophenyl)(cyclopropyl) methanone O-(4-nitrobenzyl)oxime, an intermediate of flucycloxuron, has been improved through a "one-pot" reaction. This process simplification and yield increase highlight the chemical's importance in the efficient production of insecticides (Gao Xue-yan, 2011).
Future Directions
properties
IUPAC Name |
(4-chlorophenyl)-(2-methylcyclopropyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c1-7-6-10(7)11(13)8-2-4-9(12)5-3-8;/h2-5,7,10-11H,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRIHGOVBFWJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(2-methylcyclopropyl)methanamine hydrochloride | |
CAS RN |
1354954-63-4 | |
| Record name | (4-chlorophenyl)(2-methylcyclopropyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1487662.png)
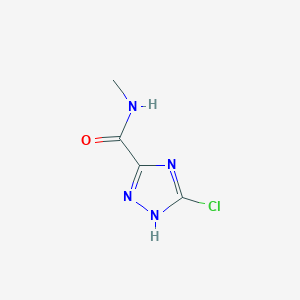

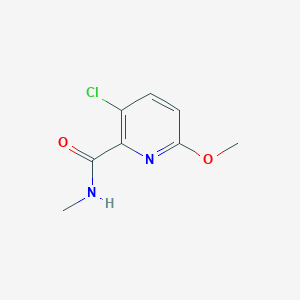
![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1487669.png)

![[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1487671.png)
![3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol](/img/structure/B1487672.png)
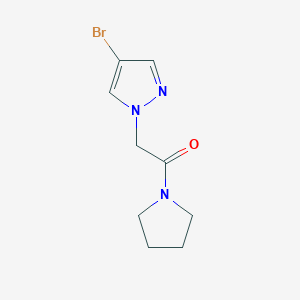
![N-[1-(thiophen-3-yl)ethyl]cyclopropanamine](/img/structure/B1487677.png)
